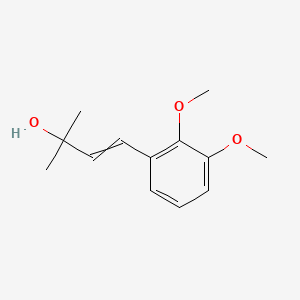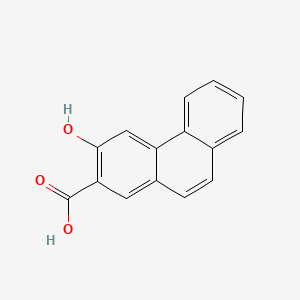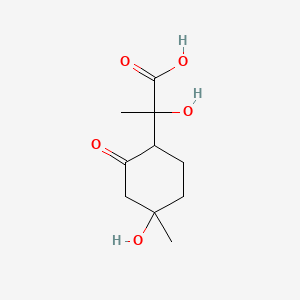
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with an appropriate aldehyde, followed by oxidation and hydrolysis steps to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxy groups to chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid exerts its effects involves interactions with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methylpentanoic acid: Similar structure but lacks the cyclohexyl ring.
2-Hydroxy-4-methylbenzoic acid: Contains a benzene ring instead of a cyclohexyl ring.
2-Hydroxy-2-methylpropanoic acid: Simpler structure with fewer functional groups.
Uniqueness
2-Hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid is unique due to its combination of a cyclohexyl ring with multiple functional groups, providing a versatile platform for chemical modifications and interactions. This makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
119980-54-0 |
|---|---|
Fórmula molecular |
C10H16O5 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-hydroxy-4-methyl-2-oxocyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H16O5/c1-9(14)4-3-6(7(11)5-9)10(2,15)8(12)13/h6,14-15H,3-5H2,1-2H3,(H,12,13) |
Clave InChI |
QOWPOQPTCQRQCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C(=O)C1)C(C)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


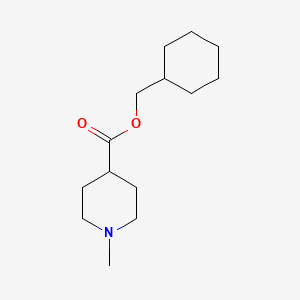
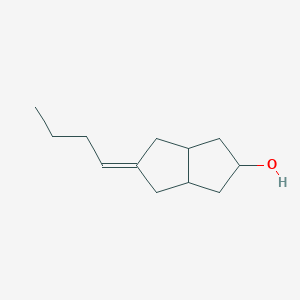
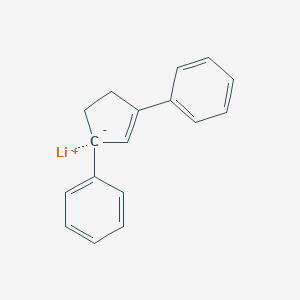
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
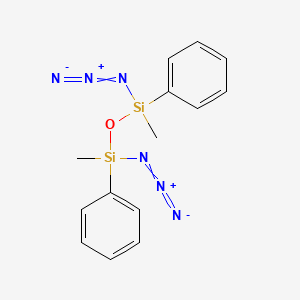
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
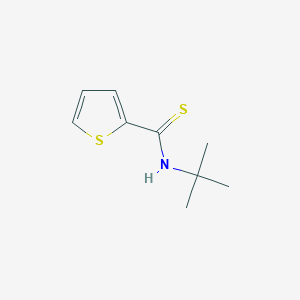
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
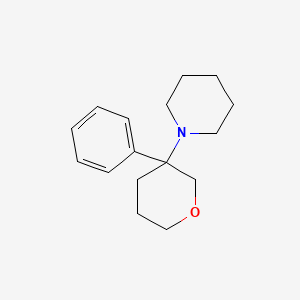
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)


